Product packaging for MK-2 Dye(Cat. No.:)

MK-2 Dye

Cat. No.: B12055920
M. Wt: 955.5 g/mol
InChI Key: FOELOZKDLHJOHT-XLDZHHEVSA-N
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Description

Contextualization of Organic Dye Sensitizers in Next-Generation Photovoltaic Technologies

Next-generation photovoltaic technologies are actively exploring alternatives to conventional silicon, focusing on materials and architectures that can lead to more cost-effective and versatile solar energy conversion. rsc.orgscilit.com Organic dye sensitizers have emerged as key components in this landscape, particularly for their role in DSSCs. These organic molecules are designed to absorb photons across a broad spectrum, including the visible and near-infrared regions, and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). rsc.orgrsc.org The process involves the dye absorbing light, becoming electronically excited, and then transferring an electron to the conduction band of the semiconductor. rsc.orgsigmaaldrich.com The oxidized dye is subsequently regenerated by a redox electrolyte, completing the circuit. sigmaaldrich.com

Significance of Metal-Free Organic Dyes in Dye-Sensitized Solar Cells (DSSCs) Research

While early high-efficiency DSSCs often utilized ruthenium-based sensitizers, metal-free organic dyes have gained significant attention in recent research. scilit.comresearchgate.netsigmaaldrich.com This shift is driven by several factors, including concerns about the limited resources and high cost of noble metals like ruthenium, as well as environmental considerations. researchgate.netsigmaaldrich.comscientific.net Metal-free organic dyes offer advantages such as greater structural diversity, easier synthesis, and high absorption coefficients due to strong intramolecular π-π* transitions. researchgate.netsigmaaldrich.com Researchers are actively working to optimize the chemical structures of these organic dyes to improve their performance and stability in DSSCs. rsc.org Common structural designs for efficient organic dyes include the donor-π-acceptor (D-π-A) configuration. rsc.orgresearchgate.netmdpi.com

Historical Development and Academic Relevance of MK-2 Dye as a Benchmark Sensitizer (B1316253)

The this compound is an alkyl-functionalized carbazole-based organic dye that has played a notable role in the development of high-performance DSSCs. sigmaaldrich.comaist.go.jpresearchgate.net Developed by the National Institute of Advanced Industrial Science and Technology (AIST) and commercialized by Soken, MK-2 is a metal-free sensitizer, aligning with the research focus on sustainable and cost-effective materials. soken-asia.com Its development marked a step towards achieving high efficiency and good long-term stability in organic dye-sensitized solar cells. sigmaaldrich.comaist.go.jp MK-2 has been recognized for its features such as being free from rare metals, exhibiting a relatively short dyeing time, and demonstrating high efficiency. soken-asia.com It has also shown potential for use in quasi-solid and solid-state cells. soken-asia.com Academically, this compound has served as a benchmark sensitizer in numerous studies evaluating the performance of new organic dyes and different DSSC components and architectures. rsc.orgrsc.org Its performance characteristics have been used as a reference point to assess the improvements offered by novel sensitizers or device configurations. rsc.orgrsc.org

Detailed Research Findings and Performance of this compound

Research on this compound has focused on understanding its performance characteristics within DSSCs, including its power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). Studies have explored its behavior with different electrolytes and in various device architectures.

Early work demonstrated that DSSCs based on this compound could achieve significant conversion efficiencies. For instance, an efficiency of 8.3% has been reported when this compound was used as a sensitizer. rsc.orgnih.gov Combining this compound with ionic liquid-based electrolytes has resulted in reported conversion efficiencies of up to 7.6%, which was noted as a high performance among DSSCs using such electrolytes at the time of the research. aist.go.jp Furthermore, a study involving a quasi-solid electrolyte and a flexible carbon nanotube counter electrode with this compound investigated the compatibility and performance in such a configuration. researchgate.net

The performance of this compound has also been compared to other sensitizers, including the widely used ruthenium-based N719 dye. In some instances, devices based on MK-2 have shown comparable or even higher efficiencies than analogously prepared devices with N719. rsc.org For example, one study reported efficiencies of 6.5% for MK-2HA (a modified version of MK-2) and 6.6% for MK-2, both higher than the 6.3% achieved with N719 in that specific experimental setup. rsc.org

Research has also investigated the long-term stability of DSSCs utilizing MK-2. Good long-term stability has been observed, with devices based on MK-2 and ionic liquid electrolytes showing no decrease in efficiency over extended periods under visible-light irradiation. sigmaaldrich.comresearchgate.netresearchgate.net The presence of an n-hexyloligothiophene backbone in MK-2 is believed to contribute to its stability by preventing charge recombination and improving the stability of the dye molecule and the solar cell performance. sigmaaldrich.comsigmaaldrich.com

The molecular structure of MK-2, which includes a carbazole (B46965) donor, an oligothiophene π-bridge, and a cyanoacrylic acid acceptor, contributes to its optoelectronic properties. sigmaaldrich.comrsc.org The electron density distribution in the highest occupied molecular orbital (HOMO) is delocalized over the entire molecule, including the anchoring group, while the lowest unoccupied molecular orbital (LUMO) electron density is primarily localized on the cyanoacrylic acid and adjacent thiophene (B33073) units. rsc.org This electronic structure facilitates efficient electron injection into the TiO2 conduction band. sigmaaldrich.commdpi.com

Studies have also explored modifications to the MK-2 structure to further enhance performance and stability. For example, the substitution of a hydroxamic acid anchor into the this compound (creating MK-2HA) was investigated for improved photovoltaic performance and water stability. rsc.org Devices based on MK-2HA retained the high performance of MK-2 and showed improved stability in the presence of water. rsc.org

The aggregation behavior of dyes on the TiO2 surface can also influence DSSC performance. Studies using atomic force microscopy (AFM) have shown that MK-2, similar to some ruthenium-based dyes, can form aggregates upon sensitization of TiO2, assembling in lines of nanoaggregates. acs.org Understanding and controlling this aggregation is important for optimizing device function. acs.org

Here is a table summarizing some reported photovoltaic performance data for DSSCs using this compound:

DyeElectrolyte TypeJsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
MK-2Ionic Liquid---7.6 aist.go.jp
MK-2----8.3 rsc.orgnih.gov
MK-2-16.70.66606.6 rsc.org
MK-2HA-17.70.65606.9 rsc.org

Note: Performance data can vary significantly depending on the specific cell architecture, electrolyte composition, and fabrication conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H70N2O2S4 B12055920 MK-2 Dye

Properties

Molecular Formula

C58H70N2O2S4

Molecular Weight

955.5 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+

InChI Key

FOELOZKDLHJOHT-XLDZHHEVSA-N

Isomeric SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(\C#N)/C(=O)O

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O

Origin of Product

United States

Chemical Synthesis and Molecular Engineering of Mk 2 Dye and Its Analogues

Established Synthetic Protocols for MK-2 Dye

Established synthetic protocols for this compound typically involve the construction of its D-π-A architecture. The dye consists of a carbazole (B46965) donor, an n-hexyl-substituted quarterthiophene π-bridge, and a cyanoacrylic acid acceptor/anchoring group. figshare.comacs.org While specific detailed synthetic procedures for the core MK-2 structure are often referenced as previously described work, the synthesis of analogues provides insight into the chemical reactions and strategies employed. For instance, modifications of the cyanoacrylic acid anchoring group of commercial this compound have been achieved through efficient synthetic protocols, such as condensation reactions to introduce hydroxamate groups. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net The synthesis of protected hydroxylamine (B1172632) derivatized MK-2 (MK-2THP) from commercial this compound involves dissolving MK-2 in N,N-dimethylformamide (DMF) in the presence of N,N-diisopropylethylamine (DIEPA) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), followed by the addition of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2-OTHP). rsc.org This reaction is typically stirred at room temperature in the dark. rsc.org The subsequent deprotection of MK-2THP to yield the hydroxamate derivative MK-2HA is carried out in a mixture of tetrahydrofuran (B95107) (THF), water, and acetic acid under argon at elevated temperatures. rsc.org

Targeted Functionalization Strategies for this compound

Targeted functionalization of this compound focuses on modifying specific parts of its molecular structure to enhance properties such as light absorption, charge transfer, and stability. figshare.comacs.orgnii.ac.jp

Modification of Anchoring Groups

The anchoring group is crucial for the interaction and binding of the dye to the semiconductor surface, commonly TiO2 in DSSCs. researchgate.net The cyanoacrylic acid moiety in MK-2 is a widely used anchoring group, but its susceptibility to hydrolysis in aqueous environments has led to the exploration of alternative anchoring groups. rsc.orgrsc.orgrsc.orgresearchgate.net

Hydroxamate: Substitution of the cyanoacrylic acid group with a hydroxamate anchoring group, as in MK-2HA, has been demonstrated to significantly improve the water stability of the dye-semiconductor interface. rsc.orgrsc.orgrsc.orgresearchgate.netpusan.ac.kr This modification involves an efficient synthetic protocol, often starting from the commercially available this compound. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net Studies have shown that hydroxamate linkers lead to considerable enhancements in water tolerance due to their stronger interaction with the TiO2 surface. rsc.orgrsc.orgresearchgate.net

Phosphonic Acid: Phosphonic acid groups have also been investigated as anchoring groups for carbazole dyes, offering potential for long-term stability. semanticscholar.orgscribd.com Compared to carboxylic acids, phosphonic acids can exhibit stronger adsorption to the TiO2 surface. scribd.com

Cyanoacrylic Acid: While the original anchoring group in MK-2, the cyanoacrylic acid moiety, provides good affinity towards metal oxide surfaces like ZnO and TiO2, its limitations in terms of hydrolytic stability have driven research into alternative anchoring groups. rsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.netaip.org

Alteration of Electron Donor Moieties

The electron donor moiety in D-π-A dyes like MK-2 plays a significant role in determining the dye's electronic properties, including its HOMO level and light absorption characteristics. nii.ac.jpmdpi.comresearcher.life MK-2 utilizes a carbazole derivative as its electron donor. jfn.ac.lkfigshare.comresearchgate.netacs.orgsigmaaldrich.commdpi.com

Imidazole (B134444) Derivatives: Research has explored replacing the donor groups in the MK-2 structure with imidazole derivatives. nih.gov Theoretical studies using machine learning and DFT calculations suggest that such modifications can lead to significant improvements in photovoltaic performance, including higher power conversion efficiency and enhanced charge transfer properties. nih.gov

Carbazole Derivatives: The carbazole unit itself can be modified to tune the dye's properties. mdpi.comresearcher.liferesearchgate.net N-alkylation or arylation of the carbazole can enhance solubility and donor strength. researchgate.net The position and nature of substituents on the carbazole can influence the electronic structure and ultimately the dye's performance in solar cells. mdpi.comresearcher.life

Structural Elucidation of Synthesized Analogues

Structural elucidation of synthesized MK-2 analogues is essential to confirm their molecular structure and purity. Various spectroscopic and analytical techniques are employed for this purpose.

Techniques commonly used for structural characterization include:

NMR Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool for determining the complete structure of organic molecules, providing detailed information about the types and connectivity of atoms. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, aiding in structural confirmation. rsc.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. rsc.org

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the dye molecule and its analogues, providing information about their light absorption properties, including the wavelength of maximum absorption (λmax) and molar absorption coefficient. jfn.ac.lkacs.orgsigmaaldrich.comaip.org Changes in the absorption spectrum upon modification of the dye structure indicate alterations in the electronic structure and π-conjugation system. aip.org

Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be used to identify the presence of specific functional groups within the synthesized molecules. researchgate.net

Elemental Analysis: Elemental analysis provides the percentage composition of elements in the compound, which can be compared to the calculated values for the proposed structure.

X-ray Reflectometry (XRR) and Neutron Reflectometry: These techniques can be used to study the structure and arrangement of dye molecules adsorbed on semiconductor surfaces, providing insights into the dye-semiconductor interface at the molecular level. acs.orgnih.govrsc.org

Density Functional Theory (DFT) Calculations: Computational methods like DFT are frequently used in conjunction with experimental techniques to understand the electronic structure, geometry, and properties of MK-2 and its analogues, aiding in structural elucidation and the prediction of properties. mdpi.comnih.govnih.govresearchgate.net

Detailed research findings often include spectroscopic data that supports the proposed structures of synthesized analogues. For example, the characterization of MK-2THP and MK-2HA includes calculated and found mass values from high-resolution mass spectrometry, confirming their molecular formulas. rsc.org

Here is a sample data table illustrating the characterization data that might be presented for MK-2 and a synthesized analogue:

CompoundEmpirical FormulaMolecular Weight ( g/mol )CAS NumberPubChem CIDλmax (solvent)Molar Absorption Coefficient (M⁻¹cm⁻¹)Characterization Techniques Used
MK-2C₅₈H₇₀N₂O₂S₄955.451037440-21-371528224480 nm (THF-toluene) sigmaaldrich.com38,400 sigmaaldrich.comUV-Vis, NMR, MS
MK-2HAC₅₈H₇₁N₃O₂S₄969.4275 (found) rsc.orgNot readily availableNot readily availableSimilar to MK-2 rsc.orgrsc.orgSimilar to MK-2 rsc.orgrsc.orgHRMS, UV-Vis, NMR, TLC rsc.org

Note: PubChem CIDs for analogues like MK-2HA are not always readily available in standard databases and may require specific literature search or experimental determination.

Advanced Spectroscopic Characterization and Electronic Structure of Mk 2 Dye

Electronic Absorption and Emission Spectroscopy of MK-2 Dye

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (PL) spectroscopy, provides fundamental insights into the electronic transitions and excited-state behavior of this compound.

UV-Visible Spectroscopy Analysis

UV-Visible absorption spectroscopy is a primary tool for characterizing the electronic transitions of this compound. The absorption spectrum of MK-2 typically shows strong bands in the visible region, characteristic of the intramolecular π-π* transition within its conjugated system sigmaaldrich.com.

Studies have reported the absorption maximum (λmax) for this compound in various solvents and when adsorbed on semiconductor surfaces. In tetrahydrofuran-toluene (20:80 vol %) solution, MK-2 exhibits a λmax at 480 nm with a molar absorption coefficient (ε) of 38,400 M⁻¹ cm⁻¹ sigmaaldrich.com. When dissolved in acetonitrile (B52724)/tert-butyl alcohol (1:1 v/v ratio), the UV-Vis absorption spectrum is also observed researchgate.net. In toluene (B28343) solution, MK-2 shows an absorption maximum around 495 nm, which undergoes a clear blue shift to 439 nm upon addition of DBU, indicating the formation of the anionic form researchgate.net.

When adsorbed on TiO2 films, the absorption spectra of MK-2 can show differences compared to solutions, potentially due to interactions with the surface and dye aggregation nih.govnih.gov. For instance, on ZnO/P3HT hybrid films, the inclusion of this compound led to red-shifted absorption peaks at 519, 551, and 600 nm, which were correlated with vibronic state transitions of the polymer influenced by the dye aip.org. The absorption onset of MK-2 on TiO2 has been observed to extend above 750 nm nih.gov. The absorption spectra of MK-2 in the ground state on TiO2 were reported as not being sensitive to dye concentration, suggesting a lack of substantial aggregation for this particular dye under those conditions nih.gov.

The electronic structure and absorption spectra of MK-2 have also been investigated using theoretical methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) researchgate.net. The first absorption peaks around 300 nm and second peaks around 350 nm are assigned to localized and delocalized π-π* transitions, respectively selcuk.edu.tr. The maximum absorption wavelength of MK-2 shows a red-shift compared to similar dyes like MK-8, which is attributed to structural differences affecting electron-withdrawing capabilities selcuk.edu.tr.

Here is a table summarizing some reported UV-Vis absorption data for this compound:

Solvent/EnvironmentAbsorption Maximum (λmax)Molar Absorption Coefficient (ε)NotesSource
Tetrahydrofuran-toluene (20:80)480 nm38,400 M⁻¹ cm⁻¹ sigmaaldrich.com
Toluene~495 nmShifts to 439 nm with DBU addition researchgate.net
Acetonitrile/tert-butyl (1:1)Not specified λmaxSpectrum shown researchgate.net
ZnO/P3HT film519, 551, 600 nmRed-shifted peaks, vibronic transitions aip.org
TiO2 filmAbsorption onset > 750 nmCompared to solution nih.gov

Photoluminescence (PL) Spectroscopy Investigations

Photoluminescence spectroscopy probes the radiative decay of excited electron-hole pairs (excitons) in a material. For this compound, PL spectroscopy is used to study its emission properties and understand processes like exciton (B1674681) separation and charge injection when the dye is coupled with semiconductors like TiO2 or ZnO aip.orgmdpi.com.

The PL spectrum of MK-2 in toluene solution shows a fluorescence maximum around 642 nm researchgate.net. Upon addition of DBU, an even more pronounced blue shift of the fluorescence maximum to 582 nm is observed researchgate.net.

When MK-2 is adsorbed on TiO2, efficient electron injection from the excited dye into the TiO2 conduction band is expected, which should lead to significant quenching of the dye's photoluminescence mdpi.com. Ultrafast electron injection from MK-2 to TiO2 has been reported with a rate constant greater than 5 × 10¹² s⁻¹ mdpi.com. The radiative rate constant (kr) of MK-2 in acetonitrile was estimated to be 3.47 × 10⁷ s⁻¹, which is significantly smaller than the electron injection rate mdpi.com. Therefore, the PL of MK-2 on TiO2 is expected to be almost completely quenched, ideally resulting in an electron injection yield of 100% mdpi.com.

However, studies have shown that a strong PL emission can still be observed in certain areas of DSSC devices sensitized with MK-2 mdpi.com. The corresponding PL spectrum in such devices exhibits a very broad feature, which contrasts with the spectrum of MK-2 in toluene solution mdpi.com. This broad spectral feature likely reflects a large inhomogeneity in the local environments of the photoluminescent dye molecules within the device mdpi.com. PL data can also indicate efficient exciton separation upon dye loading, as evidenced by a decrease in spectral intensity researchgate.net.

Here is a table summarizing some reported Photoluminescence data for this compound:

Solvent/EnvironmentEmission Maximum (λmax)Fluorescence Quantum Yield (%)Radiative Rate Constant (kr)NotesSource
Toluene~642 nmSlightly higher for anionic formSlightly higher for anionic formShifts to 582 nm with DBU addition researchgate.net
AcetonitrileNot specified λmaxNot specified3.47 × 10⁷ s⁻¹Estimated mdpi.com
On TiO2 (in device)Broad featureExpected to be quenchedReflects environmental inhomogeneity mdpi.com mdpi.com

Vibrational Spectroscopy Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of this compound, as well as its interactions when adsorbed on surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption or transmission of infrared light as a function of wavenumber, revealing the vibrational modes of the chemical bonds within a molecule. This technique is useful for identifying functional groups and confirming the presence of specific structural features in this compound bas.bg.

FTIR analysis can be used to characterize organic dyes and assess their purity researchgate.net. While specific FTIR spectra and peak assignments for this compound were not extensively detailed in the search results, FTIR is a standard technique for structural characterization of organic molecules, including dyes bas.bgupv.esmdpi.comscienceworldjournal.orgrsc.orgrsc.org. For instance, the IR spectra of similar organic dyes have shown characteristic bands corresponding to C-H stretching vibrations (around 2900-3000 cm⁻¹) and cyano groups (around 2200 cm⁻¹) scienceworldjournal.orgrsc.org. The presence of a carboxylic acid anchoring group in MK-2 would also be expected to show characteristic O-H and C=O stretching vibrations in the FTIR spectrum sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

FTIR spectroscopy can also provide insights into the interaction between the dye and the semiconductor surface in DSSCs uni-bayreuth.de. Changes in vibrational frequencies or intensities upon adsorption can indicate the nature of the bonding (e.g., covalent or electrostatic interactions) uni-bayreuth.de.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It measures the inelastic scattering of light, which corresponds to vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to vibrations involving non-polar bonds and can be used to study conjugated systems like that in this compound uni-bayreuth.de.

Surface-enhanced Raman spectroscopy (SERS) can be employed to study the adsorption of dyes on metal nanoparticles, providing enhanced signals for molecules close to the surface uni-bayreuth.de. While the search results did not provide specific Raman spectra or detailed analyses for this compound itself, Raman spectroscopy is a relevant technique for characterizing the vibrational properties and surface interactions of organic dyes in solar cell applications uni-bayreuth.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C researchgate.netipb.pt.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used to confirm the structure and purity of synthesized organic dyes like MK-2 rsc.orgrsc.orgamazonaws.comacs.org. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the types and connectivity of atoms in the molecule ipb.ptamazonaws.com.

For this compound, NMR spectroscopy is essential for verifying the successful synthesis and confirming the presence of the characteristic carbazole (B46965) donor, oligothiophene π-bridge with n-hexyl chains, and cyanoacrylic acid acceptor/anchoring group sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Studies have reported using ¹H and ¹³C NMR spectroscopy to confirm the molecular structures of MK-series dyes acs.org. Chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) or the solvent itself (e.g., CDCl3, DMSO-d6) amazonaws.com. The splitting patterns (singlet, doublet, triplet, quartet, multiplet, broad) indicate the number of neighboring protons amazonaws.com.

NMR can also be used to study the behavior of dyes in solution, such as the formation of anionic forms upon deprotonation, which can be observed as changes in chemical shifts researchgate.net. Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can provide further confirmation of connectivity and aid in complex structure elucidation ipb.ptnih.gov.

Here is a table listing the types of NMR used for MK-2 and related dyes:

NMR TechniquePurposeNotesSource
¹H NMRStructural confirmationUsed to verify synthesis and structure rsc.orgamazonaws.comacs.org
¹³C NMRStructural confirmationProvides information on carbon skeleton rsc.orgamazonaws.comacs.org

Mass Spectrometry (MS) for Molecular Weight Verification

Mass Spectrometry (MS) is a powerful analytical technique routinely employed in organic chemistry to determine the molecular weight of a compound and to gain insights into its structural characteristics through fragmentation analysis. For complex organic dyes like MK-2, MS plays a crucial role in confirming the synthesized product's identity and purity by verifying its molecular mass against the theoretically calculated value based on its established chemical structure.

The molecular formula of this compound has been determined to be C₅₈H₇₀N₂O₂S₄ sigmaaldrich.com. Based on this formula, the calculated molecular weight of this compound is approximately 955.45 g/mol sigmaaldrich.com. Mass spectrometry experiments are performed to obtain an experimental mass-to-charge ratio (m/z) for the ionized molecule. Under appropriate ionization conditions, such as Electrospray Ionization (ESI), which is commonly used for polar and large organic molecules like dyes, the molecule can gain or lose a proton or another ion, resulting in a charged species mdpi.comaspect-analytics.comresearchgate.net. The mass spectrometer then measures the m/z of these ions.

Verification of the molecular weight involves observing a signal in the mass spectrum corresponding to the molecular ion peak, or a characteristic adduct ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻), whose m/z value matches the calculated molecular weight of this compound, accounting for the charge state mdpi.comaspect-analytics.com. The presence of a prominent peak at the expected m/z confirms the successful synthesis and the correct molecular mass of the compound. Furthermore, high-resolution mass spectrometry can provide a more precise mass measurement, allowing for the determination of the exact elemental composition and distinguishing the target molecule from other compounds with similar nominal masses.

The application of MS for molecular weight verification is crucial not only for confirming the identity of the bulk synthesized product but also for assessing its purity. The presence of peaks corresponding to impurities or synthetic byproducts in the mass spectrum can indicate the need for further purification steps. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful in this regard, as they combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the determination of the molecular weight of individual components researchgate.netresearchgate.net.

The molecular properties of this compound relevant to mass spectrometry for molecular weight verification are summarized in the table below:

PropertyValue
Chemical FormulaC₅₈H₇₀N₂O₂S₄
Molecular Weight955.45 g/mol
PubChem CID71528224

Mass spectrometry, by providing accurate molecular weight information, serves as an indispensable tool in the characterization pipeline of this compound, ensuring the synthesized material conforms to the expected molecular structure.

Computational Chemistry and Theoretical Modeling of Mk 2 Dye

Density Functional Theory (DFT) Studies on Ground State Properties

DFT is a quantum mechanical method used to investigate the electronic structure and ground state properties of molecules. researchgate.netbiointerfaceresearch.comresearchgate.net For MK-2 Dye, DFT calculations have been employed to optimize its geometry and determine key electronic parameters such as frontier molecular orbital energies and charge distribution. researchgate.netbiointerfaceresearch.comresearchgate.net The optimized geometry of MK-2 in its singlet ground state has been studied in vacuum and with implicit solvent models. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the charge transfer characteristics and reactivity of a molecule. mdpi.comrsc.orgcapes.gov.br For D-π-A dyes like MK-2, the HOMO is typically localized on the donor moiety, while the LUMO is primarily located on the acceptor unit and the π-bridge. biointerfaceresearch.commdpi.commdpi.com

DFT calculations have determined the energies of the HOMO and LUMO for this compound. These energy levels are critical for efficient electron injection into the semiconductor's conduction band and dye regeneration by the electrolyte in DSSCs. mdpi.comresearchgate.net The LUMO energy level of an effective dye should be higher than the conduction band edge of TiO₂ (approximately -4.0 eV) to facilitate electron injection. mdpi.comresearchgate.netnih.gov Conversely, the HOMO energy level should be lower than the redox potential of the electrolyte (e.g., I⁻/I₃⁻, approximately -4.8 eV) to allow for dye regeneration. researchgate.netnih.gov Studies on MK-2 and similar carbazole (B46965) dyes have shown that their HOMO and LUMO energy gaps are suitable for these processes. researchgate.netresearchgate.netresearchgate.net Different functional groups and structural modifications can influence the FMO energy levels. researchgate.netrsc.orgresearchgate.net

Data Table: Representative FMO Energy Levels (Calculated)

DyeFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Source
MK2B3LYP/6-31+G -5.53-2.852.68 researchgate.net
MK1B3LYP/6-31+G-5.42-2.802.62 researchgate.net

Note: Values can vary depending on the computational method, basis set, and solvent model used.

Intramolecular Charge Transfer (ICT) Characterization

Intramolecular Charge Transfer (ICT) is a key process in D-π-A dyes, where photoexcitation leads to the transfer of electron density from the donor to the acceptor through the π-bridge. rsc.orgmdpi.com DFT studies on MK-2 and related thiophenylcyanoacrylate dyes have characterized this ICT character. nih.govosti.govresearchgate.net The presence of a strong S···C≡N intramolecular interaction in the thiophenylcyanoacrylate unit of MK-2 has been discovered, which underpins the efficient ICT in these dyes. nih.gov This interaction facilitates charge transfer pathways within the molecule. nih.gov The distribution of electron density in the HOMO and LUMO orbitals provides insight into the direction and extent of ICT upon excitation. biointerfaceresearch.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method used to study the excited states of molecules and simulate their spectroscopic properties, such as electronic absorption spectra. biointerfaceresearch.comohio-state.eduacs.org It is widely used for calculating the excitation energies and oscillator strengths of dyes. biointerfaceresearch.comresearchgate.netnih.govresearchgate.net

Simulation of Electronic Absorption Spectra

TD-DFT calculations have been performed to simulate the electronic absorption spectrum of this compound. rsc.orgresearchgate.net These simulations help to understand the origin of the observed absorption bands and how structural modifications or environmental factors affect the spectrum. aip.orgresearchgate.netbiointerfaceresearch.comresearchgate.net The calculated absorption spectra can be compared with experimental UV-Vis absorption data to validate the computational methods. rsc.orgnih.gov

The absorption spectrum of MK-2 typically shows significant absorption in the visible region, which is desirable for solar cell applications. aip.orgresearchgate.netresearchgate.net The main absorption band is often attributed to the π→π* transition involving the HOMO and LUMO, characteristic of ICT. nih.govmdpi.com Different functionals and basis sets in TD-DFT can influence the accuracy of the simulated spectra. researchgate.netnih.govmdpi.com

Data Table: Simulated Absorption Data (Representative)

DyeFunctional/Basis SetSolvent/Phaseλmax (nm)Excitation Energy (eV)Major TransitionSource
MK2ωB97X-D/cc-pVDZVacuum~493~2.51HOMO -> LUMO rsc.org
MK2B3LYP/6-31+G**Toluene (B28343)~490-HOMO -> LUMO researchgate.net

Note: Specific λmax and excitation energy values are approximate and depend on the computational setup and environment.

Oscillator Strengths and Transition Dipole Moments

TD-DFT calculations provide oscillator strengths and transition dipole moments for electronic transitions. rsc.orgresearchgate.netresearchgate.net The oscillator strength is a dimensionless quantity that represents the probability of an electronic transition occurring; higher oscillator strengths correspond to stronger absorption bands. biointerfaceresearch.comnih.gov The transition dipole moment is a vector quantity that describes the magnitude and direction of the charge displacement during an electronic transition. nih.govoptica.org

For this compound, the calculated oscillator strengths for the main absorption peaks are indicative of strong light harvesting capabilities. rsc.orgresearchgate.net The transition dipole moment provides information about the nature of the electronic excitation, often confirming the ICT character of the primary transition. rsc.orgresearchgate.net Studies have shown that the strength of the transition dipole moments for the first excitation in MK-2 and modified versions are essentially identical. rsc.org

Molecular Dynamics (MD) Simulations of Dye Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with the environment (e.g., solvent, semiconductor surface), and dynamics. rsc.orgpnas.orgacs.org MD simulations can complement DFT and TD-DFT calculations by incorporating thermal effects and dynamic fluctuations. rsc.orgpnas.org

MD simulations of this compound have been performed to understand its behavior in solution and when adsorbed on surfaces like TiO₂. rsc.orgpnas.org These simulations can reveal how the dye's geometry and electronic properties are affected by thermal motion and interactions with surrounding molecules or the substrate. rsc.orgpnas.org For instance, MD simulations have shown that thermal effects can lead to variations in the dye's absorbance spectrum. rsc.org The stability of the π-stacking of MK-2 and its derivatives under thermal motions has also been investigated using MD simulations. rsc.org MD simulations can also be used to study processes like dye regeneration by the electrolyte. pnas.orgacs.orgrsc.org

Machine Learning Approaches in this compound Design and Prediction

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of organic dyes, including those based on or derived from the MK-2 structure. ML-based approaches can predict the photovoltaic performance and other properties of organic dyes, offering a faster alternative or supplement to traditional experimental methods and extensive quantum mechanical calculations researchgate.netnih.govnih.govrsc.orgmdpi.comaip.org. By learning from existing data on dye structures and their corresponding properties, ML models can identify complex structure-property relationships that may not be immediately obvious through conventional theoretical or experimental means rsc.org. This allows for the efficient screening of vast chemical spaces to identify promising candidates for synthesis and characterization researchgate.netnih.govnih.gov. The application of ML in this domain is part of a broader trend towards "design-to-device" pipelines in materials discovery, where computational predictions guide experimental efforts acs.org.

Fingerprint-based Machine Learning for Property Prediction

A common strategy in applying machine learning to chemical compounds like this compound involves the use of molecular fingerprints. Fingerprints are numerical representations of molecular structures, capturing various structural features that can be used as input for ML algorithms. Studies on predicting the photovoltaic performance of organic dyes, including imidazole-based derivatives related to MK-2, have utilized various fingerprint types derived from libraries such as RDKit researchgate.netnih.govnih.gov. These include Molecular ACCess System (MACCS), Avalon, Daylight, Pharmacophore, and Morgan fingerprints with different radii researchgate.netnih.govnih.gov.

Different ML algorithms have been evaluated for their effectiveness in predicting dye properties based on these fingerprints. For instance, Deep Neural Network models, specifically those employing the MLPRegressor algorithm based on the Daylight fingerprint, have demonstrated significant performance in predicting properties like Power Conversion Efficiency (PCE) researchgate.netnih.govnih.gov. Beyond PCE, ML models using molecular fingerprints and other structural descriptors can predict photophysical properties such as absorption wavelengths (λmax), emission wavelengths, and quantum yields mdpi.comaip.org. Studies have shown that molecular structure-based Artificial Neural Network (ANN) models can accurately predict absorption maxima, using features like the number of bonds, molecular weight, and atomic weight mdpi.com. The reliability of such models is often assessed by comparing predicted values to experimental data, with low differences and percentage errors indicating good accuracy mdpi.com.

Data-Driven Design of this compound Derivatives

Machine learning facilitates a data-driven approach to the design of new dye molecules with improved properties. By training on datasets of existing dyes and their performance metrics, ML models can learn to predict how structural modifications might impact desired characteristics. This is particularly valuable for designing derivatives of known high-performance dyes like MK-2.

A notable application involves using ML to identify promising alternative donor groups to replace the existing donor in the this compound structure colab.wsresearchgate.netnih.govnih.gov. By screening large virtual libraries of potential donor groups, such as millions of SMILES structures, trained ML models can pinpoint candidates predicted to enhance photovoltaic performance researchgate.netnih.govnih.gov. Experimental validation of these ML-guided designs has shown significant improvements. For example, replacing the donor groups in the this compound structure with top imidazole (B134444) derivatives proposed by machine learning resulted in substantial increases in PCE colab.wsresearchgate.netnih.govnih.gov. The PCE improved from an initial value (reported experimentally or predicted by modeling for the original MK-2) to significantly higher values with the optimized derivatives nih.gov. This demonstrates the potential of ML to guide the rational design of high-performance dye molecules by leveraging data to predict the outcome of structural variations before undertaking synthesis. DFT calculations are often used to further confirm the predictions made by the ML models and to gain deeper theoretical insights into the enhanced performance of the designed derivatives colab.wsresearchgate.netnih.govnih.gov.

Research Findings: PCE Improvement in this compound Derivatives

Research utilizing machine learning to design this compound derivatives has reported notable improvements in Power Conversion Efficiency (PCE) when the original donor group is replaced with ML-predicted alternatives. The following table summarizes findings from a study where imidazole derivatives were proposed by machine learning as replacements for the donor group in this compound.

Dye StructureOriginal PCE (%) (Experimental/Predicted)Improved PCE (%) (ML-Designed Derivative)Reference
MK-2 (Original)7.07 (Experimental) / 7.85 (Predicted)- nih.gov
MK2-DM1-11.74 nih.gov
MK2-DM2-11.07 nih.gov
MK2-DM3-10.54 nih.gov

Note: The specific experimental PCE for the original this compound was reported as 7.07%, while the predicted PCE based on modeling was 7.85%. The improved PCE values are for specific derivatives (MK2-DM1, MK2-DM2, MK2-DM3) where the donor group of MK-2 was replaced with imidazole derivatives suggested by machine learning. nih.gov

These results indicate that machine learning can effectively guide the modification of existing dye structures like MK-2 to achieve enhanced performance, specifically in the context of DSSCs.

Interfacial Charge Transfer Mechanisms and Dye Aggregation Dynamics

Dye-Semiconductor Interfacial Binding and Adsorption Mechanisms

The initial step in the operation of a DSSC is the adsorption of the dye molecules onto the surface of a wide-band-gap semiconductor, typically titanium dioxide (TiO2) or zinc oxide (ZnO) wikipedia.orgamericanelements.comfishersci.atwikipedia.orgereztech.com. This adsorption creates the crucial dye-semiconductor interface where charge separation occurs upon light absorption.

MK-2 dye is known to adsorb effectively onto TiO2 surfaces wikipedia.orgamericanelements.comfishersci.atwikipedia.orgereztech.comresearchgate.net. The adsorption is primarily facilitated by anchoring groups present in the dye structure, such as the carboxylate ions (-COOH) in MK-2 fishersci.atereztech.comresearchgate.netamericanelements.comuni.lu. These anchoring groups form a chemical bond with the semiconductor surface, enabling efficient electron transfer.

Computational studies, particularly using Density Functional Theory (DFT), are widely employed to investigate the binding mechanisms and adsorption geometries of dyes on semiconductor surfaces americanelements.commedrxiv.orgnih.govnih.govmpg.de. For this compound, computational results indicate that it typically binds to the TiO2 surface via a bidentate bridging mode involving its carboxylate group fishersci.atresearchgate.netamericanelements.com. In this mode, the carboxylate group interacts with titanium atoms on the TiO2 surface americanelements.com. The cyanoacrylate moiety in MK-2 serves a dual role as both an electron acceptor and a covalent anchor to the metal oxide framework ereztech.com. The specific binding mode and the resulting packing density of the dye molecules on the semiconductor surface are influenced by factors such as the position and nature of the anchoring group, as well as the solvent environment used during the sensitization process americanelements.comuni.lunih.govcenmed.com.

Adsorption Energy Calculations

Adsorption energy (Eads) calculations are a key component of computational studies aimed at understanding the stability of the dye-semiconductor interface medrxiv.orgnih.govnih.govmpg.de. These calculations quantify the strength of the interaction between the dye molecule and the semiconductor surface. The adsorption energy is typically calculated using variations of the following formula:

Eads = E[slab-dye] - E[dye] - E[slab]

where E[slab-dye] is the total energy of the semiconductor slab with the adsorbed dye, E[dye] is the energy of the isolated dye molecule, and E[slab] is the energy of the bare semiconductor slab medrxiv.orgnih.gov. When considering the effect of the solvent, the formula is adjusted to include the energy of adsorbed solvent molecules nih.gov. A larger positive value of Eads generally indicates a more stable adsorption configuration medrxiv.org. While computational methods for calculating adsorption energies of dyes on TiO2 are well-established and applied to dyes like MK-2 mpg.de, specific numerical values for the adsorption energy of MK-2 on TiO2 or ZnO were not consistently available in the consulted sources.

Binding Modes to Semiconductor Surfaces (e.g., TiO2, ZnO)

The primary binding mode identified for this compound on TiO2 is the bidentate bridging mode, where the carboxylate group forms two bonds with titanium atoms on the TiO2 surface fishersci.atresearchgate.netamericanelements.com. This strong chemical interaction is crucial for the efficient transfer of electrons from the excited dye to the semiconductor conduction band. The cyanoacrylate group, containing the carboxylate anchor, is integral to this binding ereztech.com. The interaction between the carboxyl group and the Ti atoms on the TiO2 surface facilitates electronic coupling between the dye and the semiconductor americanelements.com.

While TiO2 is the most commonly studied semiconductor in conjunction with MK-2 in the provided literature, ZnO is also a relevant material for DSSCs fishersci.comnih.gov. The principles of dye adsorption via anchoring groups are similar for both materials, although the specific binding configurations and energies can differ depending on the semiconductor's surface properties and crystal structure. The nature of the anchoring group significantly influences the molecular packing and orientation of the dye on the semiconductor surface, which in turn affects charge transfer dynamics and aggregation behavior americanelements.comuni.lucenmed.com.

Electron Injection Dynamics Across the Dye-Semiconductor Interface

Following light absorption, the this compound molecule is excited to a higher energy state. From this excited state, an electron is rapidly injected into the conduction band of the adjacent semiconductor (e.g., TiO2) wikipedia.orgwikipedia.orgereztech.comcenmed.comfishersci.comchem960.commetabolomicsworkbench.orgamericanelements.com. This electron injection is a critical step for initiating the flow of electric current in a DSSC.

The electron injection process is typically ultrafast, occurring on femtosecond to picosecond timescales cenmed.comcenmed.comamericanelements.com. Studies have shown that MK-2 exhibits relatively fast electron injection dynamics compared to some other organic dyes cenmed.com. The efficiency and speed of electron injection are influenced by several factors, including the electronic coupling between the dye and the semiconductor, the energy level alignment between the dye's LUMO (Lowest Unoccupied Molecular Orbital) and the semiconductor's conduction band edge, and the structural details of the dye-semiconductor interface nih.govmpg.deereztech.comcenmed.comamericanelements.comcenmed.comamericanelements.comsigmaaldrich.comamazonaws.com.

Computational methods such as time-dependent DFT (TD-DFT) and real-time electron dynamics simulations are used to model and understand the electron injection process at the atomic level mpg.deereztech.comfishersci.comamericanelements.com. These studies can provide insights into the electron transfer pathways and the influence of molecular structure and interfacial configuration on injection rates. The anchoring group plays a vital role in establishing the electronic coupling necessary for efficient injection ereztech.comamazonaws.com. Dissociated adsorption of dye molecules can lead to faster electron injection dynamics by reducing interfacial dipole moments americanelements.com. Electron injection efficiency can be quantitatively evaluated using techniques like transient absorption (TA) and time-resolved microwave conductivity (TRMC) americanelements.com.

Charge Recombination Pathways at the Interface

Charge recombination at the dye-semiconductor interface can follow multiphasic kinetics, ranging from picoseconds to microseconds cenmed.com. Several factors influence the rate and extent of recombination, including the presence of dye aggregates, the effectiveness of anti-aggregation additives, the distance between the dye's oxidized form and the semiconductor surface, and the properties of the hole transport material wikipedia.orgamericanelements.comwikipedia.orguni.luereztech.comcenmed.comnih.govnih.govnih.govnih.govamericanelements.com.

This compound, with its relatively long alkyl chain, has been suggested to help reduce charge recombination by increasing the distance for charge separation and suppressing dye aggregation due to steric hindrance wikipedia.org. However, dye aggregation remains a significant issue that can enhance recombination wikipedia.orgamericanelements.comwikipedia.orgereztech.comcenmed.comcenmed.com. Modifications to the MK-2 structure, such as introducing a nonconjugated bridge, have been explored to alter charge injection and recombination rates nih.gov.

Role of Dye Aggregation in Recombination

Dye aggregation on the semiconductor surface is a critical factor that can negatively impact DSSC performance by increasing charge recombination wikipedia.orgamericanelements.comfishersci.atwikipedia.orgereztech.comereztech.comcenmed.comcenmed.com. Aggregation can lead to the quenching of the dye's excited state, reducing the number of electrons available for injection into the semiconductor wikipedia.orgereztech.comcenmed.com. Furthermore, aggregated dyes can facilitate unfavorable back electron transfer from the semiconductor to the oxidized dye or electrolyte species wikipedia.orgcenmed.com.

Studies using techniques like atomic force microscopy (AFM) and X-ray reflectometry (XRR) have shown that this compound, like other common DSSC dyes, can form nanoaggregates on TiO2 surfaces wikipedia.orgamericanelements.comwikipedia.orgchem960.com. The extent and characteristics of this aggregation are influenced by the dye concentration used during the sensitization process and the sensitization conditions americanelements.comwikipedia.orgereztech.com. Higher dye concentrations can lead to increased aggregation americanelements.comereztech.com. The disordered packing of dyes like MK-2 during self-assembly can result in extensive lateral dye aggregation americanelements.com.

Strategies to mitigate dye aggregation, such as the use of co-adsorbents (e.g., chenodeoxycholic acid, CDCA) or modifications to the dye's molecular structure, are employed to improve device performance by suppressing recombination pathways associated with aggregates wikipedia.orguni.lucenmed.com. For instance, the addition of CDCA has been shown to suppress electron recombination in MK-2 sensitized cells uni.lu.

Influence of Hole Transport Materials on Recombination

In solid-state DSSCs, the hole transport material (HTM) plays a crucial role in collecting holes from the oxidized dye molecules and transporting them to the counter electrode wikipedia.orgnih.govnih.govnih.gov. The nature and properties of the HTM significantly influence charge recombination rates at the dye/HTM and semiconductor/HTM interfaces nih.govnih.gov.

Efficient hole injection from the oxidized dye to the HTM is necessary to regenerate the dye and prevent recombination between the oxidized dye and injected electrons in the semiconductor nih.gov. The pore filling fraction (PFF) of the HTM within the mesoporous semiconductor film is a critical parameter affecting recombination nih.gov. Higher HTM pore filling can lead to slower recombination rates because holes can diffuse further away from the dye/HTM interface nih.gov.

Dye Aggregation Studies on Semiconductor Substrates

Dye aggregation on the semiconductor surface is a significant phenomenon that impacts the performance of dye-sensitized devices. This compound has been shown to form aggregates when adsorbed onto semiconductor substrates such as TiO₂ and ZnO. researchgate.netfigshare.comnih.govnih.govacs.orgacs.orgacs.orgresearchgate.net The extent and nature of this aggregation are influenced by factors such as the solvent composition used during sensitization and the dye concentration. figshare.comnih.govnih.govacs.orgacs.orgacs.org

Research indicates that the spatial distribution and characteristics of this compound nanoaggregates on amorphous TiO₂ substrates are reproducible and specific to the dye. nih.govacs.org Unlike some other dyes that distribute randomly, this compound molecules tend to assemble in lines of nanoaggregates on the TiO₂ surface. researchgate.netnih.govacs.orgacs.orgresearchgate.net This linear assembly is a distinct characteristic observed for MK-2, as well as for ruthenium-based dyes like N3 and N749. researchgate.netnih.govacs.orgacs.orgresearchgate.net

The concentration of the dye solution used for sensitization plays a role in the resulting dye layer structure and aggregation. At higher concentrations (e.g., 1.0 mM), MK-2 can form thicker dye layers, suggesting the formation of aggregates or multilayers in the direction perpendicular to the TiO₂ surface. nih.govacs.org This is in contrast to lower concentrations (e.g., 0.25 mM) which can result in relatively thin dye layers of higher density, indicating less efficient packing and more extensive lateral aggregation. acs.org

Studies on ZnO single crystals demonstrated that the solvent composition significantly affects MK-2 aggregation. figshare.comnih.govacs.org Sensitization from mixtures of tetrahydrofuran (B95107) (THF) and water resulted in the formation of larger aggregates (20–30 nm) compared to those formed from pure THF (8–12 nm). figshare.comnih.govacs.org This suggests that the presence of water in the sensitization solution promotes the formation of larger MK-2 aggregates on the ZnO surface. figshare.comnih.govacs.org

Atomic Force Microscopy (AFM) Imaging of Nanoaggregates

Atomic Force Microscopy (AFM) is a powerful technique used to directly image and characterize the morphology of dye aggregates on semiconductor surfaces with nanoscopic resolution. nih.govacs.orgacs.orgmdpi.comscispace.com AFM studies have been instrumental in visualizing the nanoaggregate formation of this compound on substrates like TiO₂ and ZnO. researchgate.netfigshare.comnih.govnih.govacs.orgacs.orgacs.org

AFM images reveal the spatial distribution and size characteristics of the dye aggregates. For this compound on amorphous TiO₂ substrates, AFM imaging confirms the assembly of dye molecules into linear nanoaggregates. researchgate.netnih.govacs.orgacs.orgresearchgate.net These studies show that this nanoparticle structural assembly persists even when using significantly diluted dye sensitization concentrations. researchgate.netacs.orgresearchgate.net

Quantitative data from AFM imaging can provide insights into the dimensions of these aggregates. For example, on ZnO single crystals, AFM showed MK-2 aggregates with maximum sizes of 20-30 nm when deposited from THF/water mixtures, compared to 8-12 nm from pure THF. figshare.comnih.govacs.org On TiO₂ interfaces fabricated with concentrated dye solutions (0.5 mM or 1.0 mM), MK-2 nanoaggregate diameters have been found to be in the range of 156-198 nm, with inter-particle separations of several hundred nanometers (158-203 nm). researchgate.net

AFM complements other techniques like X-ray reflectometry (XRR) and grazing incidence small-angle X-ray scattering (GISAXS) in providing a comprehensive understanding of the dye-semiconductor interfacial structure and aggregation behavior. nih.govresearchgate.net While XRR provides information on layer thickness and density, AFM offers direct visualization of surface morphology and aggregate distribution. nih.govacs.org

Impact of Aggregation on Optoelectronic Properties

Dye aggregation significantly impacts the optoelectronic properties and, consequently, the performance of dye-sensitized solar cells. acs.orgmdpi.comscispace.com The formation of aggregates can influence light absorption, excited-state dynamics, charge injection efficiency, and charge recombination rates. researchgate.netmdpi.comscispace.com

In the case of this compound on ZnO single crystals, the formation of larger aggregates from THF/water mixtures was correlated with less efficient sensitization of the ZnO substrate, as indicated by sensitized photocurrent spectra. figshare.comnih.govacs.org This suggests that increased aggregation can lead to a reduction in the efficiency of converting absorbed photons into electrical current. figshare.comnih.govacs.org

While aggregation is often viewed negatively, particularly H-aggregation which can cause blue shifts in absorption spectra and reduced light harvesting, J-aggregation can be beneficial by extending light absorption into the near-infrared spectrum. mdpi.comscispace.com However, for this compound, the observed aggregation on semiconductor surfaces appears to have a detrimental effect on performance, likely due to processes like excited-state quenching and increased charge recombination. figshare.comnih.govacs.orgresearchgate.net

The presence of dye aggregates can also influence charge recombination pathways. The spatial distribution and density of aggregates can affect the interaction between the injected electrons in the semiconductor and the oxidized dye molecules or the redox mediator in the electrolyte, potentially increasing recombination rates. researchgate.netdiva-portal.orgmdpi.commdpi.com

Research findings highlight the importance of controlling dye aggregation to optimize DSSC performance. Strategies such as molecular engineering of the dye structure (e.g., incorporating bulky substituents like the long alkyl chains in MK-2 to suppress aggregation), using co-adsorbents, or altering sensitization conditions are employed to manage aggregation and improve device efficiency. jfn.ac.lkmdpi.com The alkyl chains in MK-2 are thought to help suppress dye aggregation due to steric hindrance and provide distance for charge separation, potentially reducing charge recombination. jfn.ac.lk

Here is a summary of the impact of MK-2 aggregation on optoelectronic properties based on the research findings:

Aggregation ConditionSemiconductor SubstrateObserved Effect on Aggregation SizeImpact on Optoelectronic PropertiesSource
THF/Water mixture vs. Pure THFZnOLarger aggregates (20-30 nm vs 8-12 nm)Less efficient sensitization, reduced sensitized photocurrents. figshare.comnih.govacs.org
Increased Dye ConcentrationTiO₂Thicker dye layers, potential multilayersLess efficient packing, extensive lateral aggregation. nih.govacs.org
General Aggregation on SemiconductorTiO₂, ZnOFormation of nanoaggregatesExcited-state quenching, reduced charge injection efficiency, increased charge recombination, decreased photovoltaic performance. diva-portal.orgfigshare.comnih.govacs.orgresearchgate.netmdpi.comscispace.commdpi.com

Structure Performance Relationships in Mk 2 Dye Sensitized Solar Cells Dsscs

Influence of Molecular Structure on Photovoltaic Parameters

Donor-π-Acceptor (D-π-A) Architecture Modifications

The MK-2 dye features a carbazole (B46965) unit as the electron donor, an oligothiophene moiety as the π-conjugated bridge, and a cyanoacrylic acid group as the electron acceptor and anchoring unit sigmaaldrich.com. This D-π-A structure facilitates intramolecular charge transfer upon photoexcitation, enabling the transfer of electrons from the donor through the π-bridge to the acceptor frontiersin.orgmdpi.comnih.gov.

Modifications to the D-π-A architecture can significantly impact the dye's optical and electronic properties, and consequently, the DSSC performance. For instance, replacing the donor group in the MK-2 structure with specific imidazole (B134444) derivatives has been shown to lead to significant improvements in power conversion efficiency nih.gov. Theoretical studies suggest that such modifications can enhance oscillator strength and charge transfer properties, contributing to increased photocurrent nih.gov. The choice of donor moiety can influence the HOMO and LUMO energy levels, which are critical for efficient electron injection into the TiO2 conduction band and dye regeneration researchgate.netmdpi.com.

Role of Alkyl Chains and Steric Hindrance

A distinctive feature of this compound is the presence of n-hexyl substituents on its oligothiophene backbone sigmaaldrich.com. These long alkyl chains play a crucial role in enhancing DSSC performance and stability. They are reported to prevent the close approach of triiodide (I3-) ions from the electrolyte to the TiO2 surface, primarily through steric and hydrophobic effects sigmaaldrich.com. This physical barrier reduces charge recombination between the electrons in the TiO2 conduction band and the I3- ions, leading to a longer electron lifetime (τ) sigmaaldrich.com.

The presence of long alkyl chains in dyes like MK-2 has been observed to result in higher open-circuit voltages (Voc) compared to dyes without such chains, which is attributed to the increased electron lifetime acs.org. Steric hindrance provided by bulky groups, including alkyl chains, can also effectively suppress dye aggregation on the TiO2 surface hep.com.cnresearchgate.net. Dye aggregation can negatively impact electron injection efficiency and increase charge recombination acs.orgcam.ac.uk. Studies using atomic force microscopy have shown that MK-2, like other DSSC dyes, can form nanoaggregates on TiO2, and the nature of this aggregation can influence performance acs.orgcam.ac.uk. The alkyl chains in MK-2 appear to stabilize it from Li+ complexation, which can influence the dye-TiO2 binding configuration cam.ac.uk.

Impact of Anchoring Group on Device Performance

The anchoring group is a critical component of the dye molecule, responsible for binding the dye to the surface of the semiconductor, typically TiO2 in DSSCs analis.com.mynih.govresearchgate.net. The this compound utilizes a cyanoacrylic acid group for this purpose sigmaaldrich.com. The anchoring group facilitates the electronic coupling between the dye and the TiO2, enabling efficient electron injection from the excited dye into the TiO2 conduction band frontiersin.orgmdpi.comanalis.com.my.

The nature of the anchoring group significantly impacts various aspects of DSSC performance, including light absorption, molecular orbital distribution, electron transport, and charge recombination analis.com.my. While carboxylic acid groups, like the one in MK-2, are widely used due to their synthesis simplicity and binding ability, they can be prone to dissociation from the TiO2 surface, particularly in the presence of water or during cell operation under illumination nih.gov.

Modifications to the anchoring group can lead to improved device performance and stability. For example, substituting the cyanoacrylic acid group of MK-2 with a hydroxamate anchoring group resulted in improved efficiency and significantly increased water stability rsc.orgacs.org. This highlights the importance of the anchoring group in determining not only the initial performance but also the long-term durability of the DSSC nih.gov.

Co-sensitization Strategies with this compound

Co-sensitization, the strategy of using two or more different dyes simultaneously adsorbed onto the TiO2 surface, has become a successful approach to enhance DSSC performance mdpi.comnih.govnih.gov. This technique aims to broaden the light absorption range, improve the coverage of the semiconductor surface, and utilize synergistic effects between the co-sensitizers researchgate.netmdpi.comnih.govmdpi.com.

Performance in Different Electrolyte Systems

The electrolyte in a DSSC plays a crucial role in regenerating the oxidized dye and transporting charge between the electrodes nih.govmdpi.com. The performance and stability of DSSCs sensitized with this compound are influenced by the composition of the electrolyte system used.

Liquid Electrolyte Compatibility (e.g., Iodide/Triiodide, Cobalt Complexes)

Liquid electrolytes based on organic solvents containing a redox couple are commonly used in high-performance DSSCs nih.govasme.org. The iodide/triiodide (I-/I3-) redox couple has been the standard choice due to its efficient dye regeneration kinetics and suitable energy levels nih.govmdpi.comacs.org. DSSCs based on this compound with iodide/triiodide electrolytes have demonstrated high performance sigmaaldrich.com.

While iodide/triiodide electrolytes are effective, they have limitations, including competing light absorption in the visible range and potential corrosiveness nih.govrsc.org. This has led to the exploration of alternative redox couples, such as cobalt complexes acs.orgrsc.orgdyenamo.se. Cobalt complexes are one-electron mediators and can offer advantages like higher open-circuit voltage due to their more positive redox potential compared to the iodide/triiodide couple acs.orgrsc.orgdyenamo.se.

This compound has shown good compatibility with ionic liquid (IL)-based electrolytes, exhibiting comparable efficiency to volatile liquid electrolytes and demonstrating good long-term stability sigmaaldrich.comresearchgate.netresearchgate.net. The presence of alkyl chains in MK-2 is thought to contribute to its compatibility with IL electrolytes and longer electron lifetimes observed in these systems sigmaaldrich.comresearchgate.net. Unlike some ruthenium dyes, organic dyes like MK-2 have not shown the same issues with reduced injection or increased recombination when used with cobalt redox mediators rsc.org.

Here is a table summarizing some reported photovoltaic parameters for DSSCs sensitized with this compound:

DyeElectrolyte SystemJsc (mA/cm²)Voc (V)FFη (%)Reference
MK-2Iodine redox (I-/I3-)---- sigmaaldrich.com
MK-2Ionic liquid (IL)-based electrolyte13.90.730.757.6 sigmaaldrich.com
MK-2-14.00.740.747.7 acs.org
MK-2HA----6.9 rsc.orgacs.org
MK-2Co-Bpy electrolyte (in co-sensitization with D205)Highest Jsc compared to D205 aloneLower than co-sensitizedMuch higher FF than D205 aloneSlightly higher than MK-2 alone mdpi.com

Note: The values presented are extracted from different studies and experimental conditions may vary.

The long-term stability of DSSCs sensitized with MK-2 has been investigated, particularly with ionic liquid electrolytes. Devices based on MK-2 with an IL electrolyte showed no decrease in efficiency over a period of more than 2,000 hours under continuous simulated solar light (visible-light irradiation) at approximately 50 °C sigmaaldrich.com. Another study reported good long-term stability over 60 days under similar conditions researchgate.net.

Quasi-Solid-State and Solid-State Electrolyte Integration

The integration of quasi-solid-state and solid-state electrolytes in dye-sensitized solar cells (DSSCs) utilizing the this compound is a critical area of research aimed at addressing the limitations of traditional liquid electrolytes, such as leakage, solvent evaporation, and long-term stability issues iphy.ac.cnmdpi.com. Quasi-solid-state electrolytes (QSSEs), often in the form of polymer gels, and solid-state electrolytes (SSEs), including hole transport materials (HTMs), offer potential pathways to more robust and durable devices mdpi.comnih.gov.

MK-2 is an alkyl-functionalized carbazole organic dye with a donor-π-acceptor (D-π-A) architecture. The carbazole acts as the donor, the oligothiophene moiety as the π-spacer, and cyanoacrylic acid as the acceptor and anchoring group to the TiO₂ electrode jfn.ac.lksigmaaldrich.com. The alkyl chain is thought to help reduce charge recombination and suppress dye aggregation jfn.ac.lk. MK-2 has demonstrated high solar cell performance and good long-term stability when used with ionic liquid-based electrolytes, which can be considered a type of quasi-solid or non-volatile electrolyte sigmaaldrich.comresearchgate.netaist.go.jp.

Research into quasi-solid-state electrolytes for MK-2-based DSSCs has explored various polymer matrices. One study investigated a quasi-solid electrolyte based on polymethylmethacrylate (PMMA) and an iodide/triiodide redox couple. This system was used in conjunction with a TiO₂ photoanode sensitized with this compound. The maximum conversion efficiency achieved with this quasi-solid DSSC was 2.5% under simulated AM 1.5 illumination researchgate.net.

The stability of this compound in DSSCs with non-volatile electrolytes has been a key focus. DSSCs based on MK-2 and ionic liquid-based electrolytes have shown good long-term stability, with no significant decrease in efficiency observed over extended periods under visible light irradiation sigmaaldrich.comresearchgate.net. This stability is attributed, in part, to the MK-2 molecule's structure, particularly the oligothiophene moiety, which helps prevent charge recombination and improves the stability of the dye cation after photoexcitation sigmaaldrich.com.

The performance metrics for MK-2 based DSSCs with different electrolyte types highlight the trade-offs between efficiency and stability. While liquid electrolytes often yield higher initial efficiencies, quasi-solid and solid-state electrolytes offer improved long-term stability, which is crucial for practical applications.

Photovoltaic Performance Data for MK-2 DSSCs with Different Electrolyte Types

Electrolyte TypeCompositionCell Area (cm²)TiO₂ Thickness (µm)Jsc (mA/cm²)Voc (V)FFEfficiency (%)Reference
Liquid (Acetonitrile)DMPImI / LiI / I₂ / 4-tert-Butylpyridine = 0.6M / 0.1M / 0.2M / 0.5M in CH₃CN0.23541615.20.730.758.3 soken-asia.com
Ionic LiquidLiI / I₂ / 4-tert-Butylpyridine = 0.1M / 0.4M / 0.5M in 1-methyl-3-propylimidazolium iodide0.23541613.80.700.767.3 soken-asia.com
Ionic Liquid0.1M LiI-0.4M I₂-0.1M TBP in 1-methyl-3-n-propylimidazolium iodideNot specifiedNot specified13.90.730.757.6 sigmaaldrich.com
Ionic GelNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified5.5 aist.go.jp
Quasi-Solid (PMMA-based)PMMA and iodide/triiodide coupleNot specifiedNot specifiedNot specifiedNot specifiedNot specified2.5 researchgate.net
Solid-State (HTM)Copper(I) Iodide (CuI)Not specified~1516.140.4960.423.33 jfn.ac.lk

Note: Performance data can vary significantly based on cell fabrication parameters, TiO₂ film properties, and illumination conditions.

The integration of this compound with quasi-solid and solid-state electrolytes remains an active area of research focused on optimizing performance and stability for practical DSSC applications. Challenges include improving ionic conductivity in quasi-solid systems and enhancing pore filling and interfacial contact in solid-state devices while maintaining the high efficiency demonstrated with liquid electrolytes.

Advanced Characterization Techniques for Dssc Devices Utilizing Mk 2 Dye

Photoelectrochemical Performance Measurements

Data from photoelectrochemical performance measurements for DSSCs with MK-2 dye are often presented in tables, summarizing parameters like Jsc, Voc, FF, and η under specific testing conditions.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the charge transfer and transport processes occurring within DSSCs acs.orgscispace.comrsc.org. By applying a small alternating voltage and measuring the resulting current response over a range of frequencies, EIS can provide information about the various resistances and capacitances within the cell acs.orgscispace.com.

Analysis of EIS data for DSSCs typically involves fitting the experimental spectra to an appropriate equivalent circuit model that represents the different electrochemical processes acs.orgscispace.comrsc.org. These processes include charge transfer at the counter electrode, electron transport within the mesoscopic TiO₂ film, and recombination at the TiO₂/electrolyte interface acs.orgscispace.com.

EIS measurements on DSSCs sensitized with this compound, or similar organic dyes, help in understanding factors affecting charge collection efficiency and recombination losses rsc.orgamu.edu.pl. For example, EIS can reveal the charge transfer resistance related to electron recombination at the TiO₂/electrolyte interface and the electron transport resistance within the TiO₂ layer amu.edu.pl. Studies have shown that changes in cell performance, particularly under aging conditions, can be linked to variations in electron lifetime and transport rate determined by EIS acs.org. An equivalent circuit model often used for analyzing DSSC impedance includes elements representing series resistance, charge-transfer resistance at the counter electrode, recombination resistance, chemical capacitance, and Warburg impedance for electrolyte diffusion rsc.orgresearchgate.net.

Incident Photon-to-Current Conversion Efficiency (IPCE) Spectra

Incident Photon-to-Current Conversion Efficiency (IPCE) spectra measure the efficiency with which incident photons of a specific wavelength are converted into collected electrons in the external circuit aip.orgsigmaaldrich.comncsu.edu. The IPCE is a function of wavelength and is influenced by the dye's light-harvesting efficiency (LHE), the electron injection efficiency from the excited dye into the semiconductor, and the charge collection efficiency at the electrode ncsu.edu.

For DSSCs sensitized with this compound, IPCE spectra demonstrate the range of wavelengths over which the dye effectively absorbs light and contributes to the photocurrent sigmaaldrich.comresearchgate.net. The absorption spectrum of the dye on the TiO₂ film is directly related to the shape of the IPCE spectrum mdpi.comncsu.edu. Studies have shown that the absorption onset of this compound on TiO₂ can extend to longer wavelengths compared to its absorption in solution mdpi.com.

IPCE spectra are crucial for assessing the effectiveness of the dye in harvesting sunlight across the visible spectrum sigmaaldrich.comresearchgate.net. Changes in the IPCE spectrum, such as red-shifts or changes in performance after light irradiation, can provide insights into the dye's stability and interactions within the cell researchgate.net. Co-sensitization with dyes having complementary absorption spectra can lead to broader IPCE spectra, potentially enhancing light harvesting mdpi.comncsu.edu.

Microstructural Analysis of Device Components (e.g., SEM for TiO₂ films)

The morphology of the TiO₂ film significantly impacts the performance of a DSSC by affecting dye adsorption, electron transport, and electrolyte diffusion pan.plias.ac.inmdpi.com. For this compound-sensitized cells, the characteristics of the TiO₂ layer, such as its porosity and the presence of nanostructures like nanoparticles or nanorods, influence the amount of dye that can be adsorbed and the efficiency of electron collection ias.ac.inmdpi.com. SEM images can show the porous structure of TiO₂ nanoparticle films and the distribution of different nanostructures in composite or bi-layer photoanodes ias.ac.inmdpi.com. The thickness of the TiO₂ film is also a critical parameter that can be determined by SEM cross-sectional images and affects DSSC performance nii.ac.jpias.ac.inmdpi.com.

X-ray Diffraction (XRD) for Crystallinity and Structural Order

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystallographic structure, phase composition, and crystallite size of materials within the DSSC, such as the TiO₂ semiconductor film researchgate.netpan.plscirp.orgukessays.comresearchgate.net. XRD patterns provide information about the crystalline phases present (e.g., anatase, rutile in TiO₂) and the degree of crystallinity pan.plscirp.org.

Stability and Durability Research of Mk 2 Dye in Device Architectures

Photostability under Illumination

Studies have investigated the photostability of MK-2 Dye when incorporated into DSSCs under different lighting conditions. This compound has shown good long-term stability under continuous simulated solar-light irradiation. rsc.org Specifically, DSSCs based on MK-2 have demonstrated good long-term stability over 60 days under visible-light irradiation at approximately 50 °C, with no observed decomposition or detachment of the dye molecule from the TiO₂ electrode. researchgate.netrsc.orgrsc.orgresearchgate.net However, performance can decrease gradually under white-light irradiation that includes UV light. researchgate.netrsc.org Despite this decrease in performance under white light, the MK-2 molecule itself remained stable. researchgate.netrsc.orgrsc.org Preliminary photostability analysis of devices using MK-2 in conjunction with other dyes and a UV cutoff filter (>400 nm photons transmitted) showed functional devices for over 1000 hours with only about a 20% loss in power conversion efficiency (PCE). rsc.org

Thermal Stability

The thermal stability of this compound within device architectures has also been a subject of research. The MK-2 molecule has shown good stability at elevated temperatures, specifically at 80 °C under dark conditions, with no decomposition or detachment from the TiO₂ electrode observed. researchgate.netrsc.orgrsc.org While the photovoltaic performance of DSSCs based on MK-2 can decrease gradually at 80 °C under dark conditions, the dye molecule itself remains stable. researchgate.netrsc.orgrsc.org In some studies, devices sustained heating for extended periods, maintaining a significant percentage of their initial performance. nih.govrsc.orgmdpi.com

Water Stability and Hydroxamate Modification Effects

The water stability of the dye-semiconductor interface is a significant factor affecting the durability of DSSCs. The commercial this compound, with its cyanoacrylic acid anchoring group, has shown susceptibility to desorption in the presence of water. rsc.orgrsc.org To address this, a hydroxamate-modified version of the this compound (MK-2HA) was developed. rsc.orgrsc.org The substitution of a hydroxamic acid anchor into the this compound significantly improves its water stability. rsc.orgrsc.org

Characterization of MK-2HA confirmed that this modification retained the favorable optoelectronic properties of the dye. rsc.orgrsc.org Dye desorption experiments showed that MK-2HA is significantly less susceptible to desorption than the commercial this compound in the presence of water. rsc.org The rate constant for dye desorption of MK-2HA relative to MK-2 in the presence of water decreased by as much as 37.5%. rsc.org

Under operating conditions, DSSC devices prepared with MK-2HA dye experienced essentially no loss in efficiency when water was intentionally incorporated into the electrolyte formulation. rsc.orgrsc.org In contrast, devices prepared with the commercial this compound showed declines of up to 50% in efficiency under identical conditions with added water. rsc.orgrsc.org This enhanced water tolerance with the hydroxamate anchoring group is attributed to factors including the dianionic charge, a higher pKa, and a less strained chelate bite angle compared to carboxylic acid analogs. rsc.org

Long-Term Performance Under Operating Conditions (excluding human trials)

The long-term performance of this compound in DSSC devices under operating conditions has been evaluated. DSSCs based on MK-2 and ionic liquid-based electrolytes have shown good long-term stability under continuous simulated solar-light irradiation. rsc.org Specifically, good long-term stability of performance was observed for 60 days under visible-light irradiation at approximately 50 °C. researchgate.netrsc.orgrsc.orgresearchgate.net Under these conditions, no decomposition or detachment of the dye molecule from the TiO₂ electrode was observed. researchgate.netrsc.orgrsc.org

While performance can decrease gradually under white-light irradiation including UV light or at 80 °C under dark conditions, the this compound molecule itself remained stable. researchgate.netrsc.orgrsc.org The decrease in performance under white light might be related to increased π–π stacking interactions between dye molecules on the TiO₂ electrode. rsc.org Further modification of the molecular structure of MK-2 and control of adsorption conditions are suggested to improve long-term stability under white-light irradiation. rsc.org

Devices sensitized with this compound and assembled with certain polymer gel electrolytes have shown improved long-term stability compared to those with liquid electrolytes. researchgate.netresearchgate.net For instance, a stable quasi-solid-state DSSC using a different sensitizer (B1316253) but a similar approach sustained heating for 1,000 hours at 80 °C, maintaining 94% of its initial performance, and showed excellent stability under light soaking at 55 °C for 1,000 hours. nih.gov While this specific result is not for MK-2, it demonstrates the potential for long-term stability in similar device architectures.

Research indicates that the alkyl-functionalized carbazole-based organic dye (MK-2) has demonstrated good long-term stability upon fabrication of DSSCs. researchgate.netresearchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound71528224 nih.gov
N719 (Ruthenium 535)6450776 rsc.org
MK-2HANot explicitly found in search results, is a modified version of this compound.
Benzene241 wikipedia.org
Emodepside6918632 wikipedia.org
LL-3716198951 core.ac.uk

Data Tables

Based on the search results, detailed numerical data suitable for interactive tables across all subsections are not consistently available in a structured format. However, the findings regarding the percentage of efficiency retention under specific conditions provide valuable insights into the dye's durability.

For example, under water stability, the following comparison was noted:

Dye TypeCondition (with added water)Efficiency ChangeSource
Commercial MK-2Operating conditionsDeclines up to 50% rsc.orgrsc.org
Hydroxamate-modified MK-2 (MK-2HA)Operating conditionsEssentially no loss rsc.orgrsc.org

For long-term performance under visible light:

Dye TypeConditionDurationOutcomeSource
MK-2Visible-light irradiation at ca. 50 °C60 daysGood long-term stability, no decomposition or detachment of dye. researchgate.netrsc.orgrsc.orgresearchgate.net

For long-term performance under white light (including UV):

Dye TypeConditionDurationOutcomeSource
MK-2White-light irradiation (including UV)Gradual decrease in performanceDye molecule remained stable. researchgate.netrsc.orgrsc.org researchgate.netrsc.org
AP25+D35 (with UV cutoff filter >400 nm)Full sunlight soaking>1000 hours~20% loss in PCE. rsc.org rsc.org

For thermal stability:

Dye TypeConditionDurationOutcomeSource
MK-280 °C under dark conditionsNot specified duration, but testedDye molecule remained stable, no decomposition or detachment. researchgate.netrsc.orgrsc.org researchgate.netrsc.orgrsc.org

Future Research Directions and Translational Perspectives for Mk 2 Dye

Rational Design Principles for Next-Generation Organic Sensitizers

Rational design principles for organic sensitizers like MK-2 involve understanding and manipulating the relationship between their chemical structure and optoelectronic properties. mdpi.comrsc.org The D-π-A framework provides a basis for systematic modification to tune light absorption, charge separation, and charge injection efficiency. mdpi.comscientificrc.orgacs.org Future research will likely focus on modifying the donor, π-bridge, and acceptor units of MK-2. mdpi.comnih.gov For instance, altering the donor group has shown significant improvements in power conversion efficiency (PCE) in computational studies. nih.gov

Key design strategies include extending the π-conjugation system to broaden the absorption spectrum and enhance light harvesting, particularly in the red and near-infrared regions. nih.govtandfonline.com Incorporating different electron-donating and electron-withdrawing units can optimize the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate efficient electron injection into the semiconductor and minimize charge recombination. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a crucial role in predicting the electronic structure, absorption spectra, and charge transfer properties of modified MK-2 structures before experimental synthesis. scientificrc.orgnih.govresearchgate.net

Rational design also considers the interaction between the dye molecules themselves and their interaction with the semiconductor surface. Studies have shown that MK-2 can form nanoaggregates on TiO₂ surfaces, and the nature of this aggregation can impact device performance. figshare.comacs.orgacs.org Future design efforts may aim to control dye aggregation through structural modifications or the use of co-adsorbents to optimize dye packing and minimize detrimental π-π interactions. figshare.comacs.orgnih.gov

Exploration of Novel Device Architectures and Materials Integration with MK-2 Dye

The integration of this compound into novel device architectures beyond traditional DSSCs is a key area for future research. While MK-2 has shown effectiveness in hybrid ZnO/P3HT solar cells as a surface modifier to improve interfacial compatibility and charge transport, its potential in other emerging photovoltaic technologies is being explored. aip.org

This includes investigating MK-2 in solid-state DSSCs (ss-DSSCs) where liquid electrolytes are replaced by solid or quasi-solid charge transport materials. researchgate.netresearchgate.net Research into integrating MK-2 with perovskite materials, either as a co-sensitizer or in hybrid structures, could leverage the strengths of both material classes for enhanced performance. nih.govd-nb.info Although perovskites have shown higher efficiencies, MK-2's role in improving interfacial properties or stability in hybrid perovskite-sensitized solar cells warrants further investigation. nih.gov

Furthermore, exploring different photoanode materials beyond TiO₂ and ZnO, as well as novel hole transport layers and counter electrode materials in conjunction with MK-2, could lead to improved device performance and stability. psu.edumdpi.com Flexible and transparent device architectures utilizing MK-2 are also of interest for applications in building-integrated photovoltaics and portable electronics. nih.govmdpi.com Understanding and controlling the nanoscale interfacial structures between MK-2 and these various materials is crucial for optimizing charge transfer dynamics and minimizing recombination losses. figshare.comacs.orgacs.orgacs.orgacs.org

Development of Environmentally Sustainable Approaches for this compound Synthesis and Application

The development of environmentally sustainable approaches for the synthesis and application of this compound aligns with the broader goal of green chemistry in materials science. As a metal-free organic dye, MK-2 already presents an advantage over ruthenium-based sensitizers in terms of resource conservation. soken-asia.comaist.go.jp

Future research should focus on developing synthetic routes for MK-2 that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation. This could involve exploring alternative reaction pathways, optimizing reaction conditions, and employing catalysts that are environmentally benign.

Advanced Computational Methodologies for Predicting and Optimizing this compound Properties

Advanced computational methodologies are indispensable tools for accelerating the discovery and optimization of organic sensitizers like MK-2. mdpi.comnih.govresearchgate.net Techniques such as DFT and TD-DFT are widely used to calculate electronic structures, absorption spectra, and charge transfer properties, providing insights into the relationship between molecular structure and performance. scientificrc.orgnih.govresearchgate.net

Future research will involve applying more sophisticated computational approaches, including molecular dynamics simulations, to study the dynamic behavior of MK-2 molecules at interfaces, understand dye aggregation, and model charge transport processes. mdpi.comfigshare.comacs.org Machine learning and artificial intelligence algorithms can be trained on large datasets of organic dye structures and their properties to predict the performance of new MK-2 derivatives and guide the rational design process. nih.gov This can significantly reduce the number of candidates that need to be experimentally synthesized and tested. mdpi.comnih.gov

Furthermore, multiscale modeling approaches that combine quantum mechanical calculations for molecular properties with mesoscale or device-level simulations can provide a more comprehensive understanding of the factors limiting device efficiency and stability. mdpi.com These advanced computational tools will be crucial for the efficient design and optimization of next-generation organic sensitizers based on the MK-2 framework.

Q & A

Basic Research Questions

Q. What is the molecular structure of MK-2 Dye, and how does it influence its function in dye-sensitized solar cells (DSSCs)?

  • Answer : this compound features a donor-π spacer-acceptor architecture. The donor is a carbazole group (enhancing electron donation), the π-conjugated system comprises quaterthiophene units (improving light absorption and charge transport), and the acceptor is a cyanoacrylic acid group (anchoring to TiO₂ and facilitating electron injection). Long alkyl chains (hexyl groups) reduce charge recombination by acting as insulating barriers . This design enables broad-spectrum light absorption (350–940 nm) and high short-circuit current density (Jsc) .

Q. What spectroscopic techniques are recommended for characterizing this compound in solution and on semiconductor surfaces?

  • Answer :

  • UV-Vis Spectroscopy : Quantifies absorption spectra and evaluates charge-transfer transitions. MK-2 shows strong absorption in the visible-NIR range due to its extended conjugation .
  • FTIR/Raman Spectroscopy : Confirms binding modes (e.g., cyanoacrylate-TiO₂ coordination) and detects electrolyte interactions (e.g., Li⁺ complexation) .
  • Photoluminescence (PL) : Assesses charge recombination rates at the dye-TiO₂ interface .

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

  • Answer : Synthesis involves Suzuki-Miyaura coupling for quaterthiophene assembly, followed by carbazole and cyanoacrylic acid functionalization. Critical steps include:

  • Purification : Column chromatography or HPLC to remove unreacted intermediates.
  • Characterization : <sup>1</sup>H/<sup>13</sup>C NMR for structural validation, mass spectrometry for molecular weight confirmation, and elemental analysis for stoichiometric accuracy .

Q. What solvents and conditions optimize this compound solubility during device fabrication?

  • Answer : MK-2 dissolves best in chloroform , tetrahydrofuran (THF) , or acetonitrile (0.1–1.0 mM). Sonication at 40–60°C for 30 minutes ensures homogeneity. Avoid aqueous solvents due to poor solubility .

Advanced Research Questions

Q. How do variations in electrolyte composition (e.g., Li⁺ concentration) affect the interfacial structure and efficiency of MK-2-sensitized solar cells?

  • Answer : Lithium ions (Li⁺) in the electrolyte (e.g., I⁻/I₃⁻ redox couples) can complex with the cyanoacrylate group, altering dye-TiO₂ binding. Neutron reflectometry studies reveal that MK-2’s hexyl chains reduce Li⁺ interference compared to analogs like MK-44, stabilizing the interfacial structure and improving open-circuit voltage (Voc) . Optimizing Li⁺ concentration (e.g., 0.1–0.5 M LiI) balances charge transport and recombination .

Q. Why do some studies report conflicting photovoltaic efficiencies (PCE) for MK-2-based DSSCs, and how can these discrepancies be resolved?

  • Answer : Variability arises from:

  • TiO₂ Morphology : Nanoparticle size (10–20 nm) and porosity influence dye loading and electron transport.
  • Electrolyte Composition : Higher I₂ concentrations improve hole transport but accelerate recombination.
  • Experimental Design : Standardized protocols (e.g., AM 1.5G illumination, controlled humidity) and statistical analysis (e.g., error bars from ≥3 replicates) mitigate inconsistencies .

Q. How can computational methods predict MK-2’s electronic properties and interactions with semiconductor surfaces?

  • Answer :

  • Density Functional Theory (DFT) : Models HOMO/LUMO levels, charge distribution, and adsorption energetics on TiO₂ .
  • Molecular Dynamics (MD) : Simulates alkyl chain conformations to assess recombination barriers .
  • Docking Studies : Identify binding hotspots (e.g., cyanoacrylate-TiO₂ anchoring) and predict co-sensitizer compatibility (e.g., Y123 dye for broader absorption) .

Q. What structural modifications of this compound could further suppress charge recombination dynamics?

  • Answer :

  • Extended Alkyl Chains : Longer chains (e.g., C8–C12) enhance steric shielding between TiO₂ and the electrolyte.
  • Co-Sensitizers : Pairing with complementary dyes (e.g., Y123) fills absorption gaps and reduces competitive electron injection .
  • Anchoring Group Optimization : Replacing cyanoacrylate with stronger electron-withdrawing groups (e.g., rhodanine) improves charge injection efficiency .

Methodological Recommendations

  • Reproducibility : Document dye synthesis steps, electrolyte formulations, and TiO₂ annealing conditions (e.g., 450°C for 30 min) .
  • Error Analysis : Use PL decay kinetics and impedance spectroscopy to quantify recombination losses .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data, citing CAS 1037440-21-3 and molecular formula C₅₈H₇₀N₂O₂S₄ .

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